molecular formula C18H17NO3 B151948 (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate CAS No. 886510-13-0

(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate

Cat. No.: B151948
CAS No.: 886510-13-0
M. Wt: 295.3 g/mol
InChI Key: YAEMQXJRXHCWDV-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate: is a chemical compound with the molecular formula C18H17NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a fluorenylmethyl protecting group

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.

Mode of Action

It is known that the compound is an alanine derivative , which suggests that it may interact with biological systems in a similar way to the amino acid alanine

Biochemical Pathways

As an alanine derivative , it may be involved in protein synthesis or other processes related to amino acids. More research is needed to identify the exact pathways and their downstream effects.

Result of Action

As a compound used in proteomics research , it may have effects on protein structure or function. More detailed studies are needed to fully understand these effects.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate typically begins with commercially available starting materials such as fluorenylmethanol and azetidine-3-carboxylic acid.

    Protection of Hydroxyl Group: The hydroxyl group of azetidine-3-carboxylic acid is protected using a suitable protecting group, such as a silyl ether, to prevent unwanted side reactions.

    Formation of Ester Linkage: The protected azetidine-3-carboxylic acid is then reacted with fluorenylmethanol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the ester linkage.

    Deprotection: Finally, the protecting group on the hydroxyl group is removed under mild acidic conditions to yield this compound.

Industrial Production Methods:

Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate is used as a building block in the synthesis of more complex molecules.

    Protecting Group: The fluorenylmethyl group serves as a protecting group for hydroxyl and amine functionalities in organic synthesis.

Biology and Medicine:

    Drug Development: This compound can be used in the development of pharmaceuticals, particularly those targeting enzymes or receptors involving azetidine derivatives.

    Bioconjugation: It can be used in bioconjugation techniques to attach bioactive molecules to proteins or other biomolecules.

Industry:

    Material Science: It can be used in the synthesis of polymers and materials with specific properties.

    Catalysis: It may serve as a ligand or catalyst in various chemical reactions.

Comparison with Similar Compounds

  • (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate
  • (9H-Fluoren-9-yl)methyl 3-aminoazetidine-1-carboxylate
  • (9H-Fluoren-9-yl)methyl 3-methylazetidine-1-carboxylate

Comparison:

  • Hydroxyl vs. Amino Group: The presence of a hydroxyl group in this compound makes it more reactive in oxidation and substitution reactions compared to its amino counterpart.
  • Methyl Substitution: The methyl-substituted derivative may have different steric and electronic properties, affecting its reactivity and interactions with biological targets.
  • Uniqueness: The combination of the fluorenylmethyl protecting group and the hydroxyl-functionalized azetidine ring makes this compound a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-12-9-19(10-12)18(21)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEMQXJRXHCWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650147
Record name (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886510-13-0
Record name (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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